molecular formula C13H12O4 B14353570 3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester CAS No. 90832-96-5

3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester

Cat. No.: B14353570
CAS No.: 90832-96-5
M. Wt: 232.23 g/mol
InChI Key: AYEKGWOQVRKDDT-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Furancarboxylic acid: A simpler analog without the ester group.

    Thiophene-3-carboxylic acid, 4,5-dihydro-2-benzoylamino-5-(2-furfurylidene)-4-oxo-, ethyl ester: A structurally related compound with a thiophene ring.

    1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: Another similar compound with a pyrazole ring.

Uniqueness

3-Furancarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is unique due to its specific combination of a furan ring, a phenyl group, and an ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90832-96-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-oxo-5-phenyl-3H-furan-4-carboxylate

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)10-8-11(14)17-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

AYEKGWOQVRKDDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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